![molecular formula C10H17NO4 B1344229 2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid CAS No. 54256-41-6](/img/structure/B1344229.png)
2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid
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Description
Synthesis Analysis
The synthesis of compounds similar to “2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs) is done by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to “2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid” have been studied. For instance, the reaction of the 2-position of imidazolium ionic liquid 1 by CTPA to give phosphonium intermediate 3, formation of acyloxyphosphonium 4 from the protected amino acid anion of 1 and generation of hydrosulphide 5 .
Scientific Research Applications
Comprehensive Analysis of 2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic Acid Applications
Synthesis of Amino Acid Derivatives: This compound is used in the synthesis of amino acid derivatives. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during synthesis, allowing for specific reactions to occur without affecting the amino group. This is crucial in peptide synthesis where selectivity is important .
Pharmaceutical Research: In pharmaceutical research, this compound can be used to develop new drugs. Its structure is valuable for creating compounds with potential medicinal properties, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: The Boc group is also used in material science, particularly in the creation of ionic liquids with amino acid functionalities. These have applications in various fields such as catalysis, electrochemistry, and as solvents for chemical reactions .
properties
IUPAC Name |
2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVJNEASAAJIDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid |
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